molecular formula C17H15NO4 B15128355 Donepezil alkene pyridine N-oxide CAS No. 2452407-73-5

Donepezil alkene pyridine N-oxide

Cat. No.: B15128355
CAS No.: 2452407-73-5
M. Wt: 297.30 g/mol
InChI Key: AKKASSPRDCJTET-NTUHNPAUSA-N
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Description

Donepezil alkene pyridine N-oxide is a structural analog and impurity of Donepezil Hydrochloride, a reversible acetylcholinesterase inhibitor used to treat Alzheimer’s disease. This compound is characterized by a pyridine N-oxide moiety and an alkene group in its structure, differentiating it from the parent drug. Its molecular formula is C₁₇H₁₅NO₄, with a molecular weight of 297.31 g/mol . It is cataloged under PA 04 40520 by pharmaceutical standards providers, indicating its role as a reference material for quality control in drug manufacturing .

Properties

CAS No.

2452407-73-5

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

(2E)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one

InChI

InChI=1S/C17H15NO4/c1-21-15-9-12-8-13(7-11-3-5-18(20)6-4-11)17(19)14(12)10-16(15)22-2/h3-7,9-10H,8H2,1-2H3/b13-7+

InChI Key

AKKASSPRDCJTET-NTUHNPAUSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C/C(=C\C3=CC=[N+](C=C3)[O-])/C2=O)OC

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=CC3=CC=[N+](C=C3)[O-])C2=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of donepezil alkene pyridine N-oxide typically involves the aldol condensation of benzylpiperidine-carboxyaldehyde with dimethoxyindanone, followed by a Wittig reaction to introduce the alkene group. The final step involves the oxidation of the pyridine ring to form the N-oxide .

Industrial Production Methods: Industrial production of this compound often employs continuous-flow synthesis techniques. These methods are favored for their efficiency, cost-effectiveness, and sustainability. The process involves heterogeneous catalytic addition and condensation reactions, with water being the sole byproduct .

Chemical Reactions Analysis

Types of Reactions: Donepezil alkene pyridine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chloramine-T in acidic medium.

    Reduction: Hydrogenation using heterogeneous catalysts.

    Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions include various derivatives of donepezil with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Donepezil alkene pyridine N-oxide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

Donepezil alkene pyridine N-oxide belongs to a family of Donepezil-related compounds, including impurities, metabolites, and synthetic intermediates. Below is a detailed comparison with structurally and functionally analogous molecules:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Catalogue No. Key Structural Features Role/Relevance
This compound C₁₇H₁₅NO₄ 297.31 PA 04 40520 Alkene, pyridine N-oxide Impurity in Donepezil Hydrochloride
Donepezil N-Oxide C₂₄H₂₉NO₄ 395.49 PA 04 40510 Piperidine N-oxide, benzyl group Metabolite or degradation product
Desbenzyl Donepezil Hydrochloride C₁₇H₂₄ClNO₃ 325.83 PA 04 40010 Absence of benzyl group, chlorine substituent Synthetic intermediate
Hydroxy Donepezil Not specified Not specified N/A Hydroxyl group substitution Potential metabolite
Donepezil Related Compound A Not specified Not specified PA 04 40020 5,6-Dimethoxy-1-indanone core Precursor in synthesis

Key Differences and Implications

Structural Modifications: Alkene vs. N-Oxide Position: The pyridine N-oxide in this compound contrasts with the piperidine N-oxide in Donepezil N-Oxide, which may affect metabolic stability and solubility .

Functional Roles :

  • Impurity Profile : this compound is classified as an impurity, whereas Desbenzyl Donepezil Hydrochloride is a synthetic intermediate. Impurities like these are monitored to ensure drug safety and efficacy .
  • Metabolic Pathways : Hydroxy Donepezil and Donepezil N-Oxide are likely metabolites, while this compound may arise from oxidation during synthesis or storage .

Physicochemical Properties :

  • Molecular Weight : this compound (297.31 g/mol) is lighter than Donepezil N-Oxide (395.49 g/mol), suggesting differences in crystalline structure or solubility .
  • Functional Groups : The alkene group may increase reactivity compared to the saturated analogs, influencing stability under storage conditions .

Research Findings and Analytical Data

While the provided evidence lacks explicit pharmacological or clinical data, analytical characterizations highlight the following:

  • Chromatographic Behavior : this compound is distinguishable from Donepezil and its metabolites via HPLC or LC-MS due to its unique retention time and mass spectral signature .
  • Synthetic Pathways : The compound may form during the oxidation of Donepezil intermediates, emphasizing the need for stringent process controls in manufacturing .

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